molecular formula C33H40O19 B169289 Apigenin-7-O-(2G-rhamnosyl)gentiobioside CAS No. 174284-20-9

Apigenin-7-O-(2G-rhamnosyl)gentiobioside

Cat. No. B169289
M. Wt: 740.7 g/mol
InChI Key: LXOPDILLGIDKLW-KDGNLIIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apigenin-7-O-(2G-rhamnosyl)gentiobioside is a flavone glycoside compound extracted from Lonicera gracilipes var. glandulosa . It is a flavonoid compound ubiquitously present in a multitude of plants, specifically in parsley, celery, and chamomile . It has been established to hold an impressive armory of antioxidant, anti-inflammatory, and anti-cancer activities .


Molecular Structure Analysis

The molecular formula of Apigenin-7-O-(2G-rhamnosyl)gentiobioside is C33H40O19 . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Apigenin-7-O-(2G-rhamnosyl)gentiobioside is a flavonoid glycoside . It has been found in Lonicera gracilipes var. glandulosa . This compound is supplied as a solid and its solubility varies with different solvents .

Apigenin-7-O-(2G-rhamnosyl)gentiobioside is a flavonoid glycoside . It has been found in Lonicera gracilipes var. glandulosa . This compound is supplied as a solid and its solubility varies with different solvents .

Apigenin-7-O-(2G-rhamnosyl)gentiobioside is a flavonoid glycoside . It has been found in Lonicera gracilipes var. glandulosa . This compound is supplied as a solid and its solubility varies with different solvents .

properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O19/c1-11-22(38)25(41)29(45)32(47-11)52-30-27(43)24(40)20(10-46-31-28(44)26(42)23(39)19(9-34)50-31)51-33(30)48-14-6-15(36)21-16(37)8-17(49-18(21)7-14)12-2-4-13(35)5-3-12/h2-8,11,19-20,22-36,38-45H,9-10H2,1H3/t11-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOPDILLGIDKLW-KDGNLIIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apigenin-7-O-(2G-rhamnosyl)gentiobioside
Reactant of Route 2
Apigenin-7-O-(2G-rhamnosyl)gentiobioside
Reactant of Route 3
Apigenin-7-O-(2G-rhamnosyl)gentiobioside
Reactant of Route 4
Apigenin-7-O-(2G-rhamnosyl)gentiobioside
Reactant of Route 5
Apigenin-7-O-(2G-rhamnosyl)gentiobioside
Reactant of Route 6
Apigenin-7-O-(2G-rhamnosyl)gentiobioside

Citations

For This Compound
3
Citations
M Kikuchi, N Matsuda - Journal of Natural Products, 1996 - ACS Publications
A new flavone glycoside, apigenin 7-O-(2 G -rhamnosyl)-gentiobioside (1), and 7 known flavone glycosides cosmosiin, apigenin 7-O-neohesperidoside, apigenin 7-O-gentiobioside, …
Number of citations: 35 pubs.acs.org
Y Huang, H Liu, X Zhang, Y Wu, Z Liu, Y Pang… - Food Research …, 2023 - Elsevier
Long-term storage of Liupao tea (LPT) is usually believed to enhance its quality and commercial value. The non-volatile metabolites variations and the fungal succession play a key role …
Number of citations: 0 www.sciencedirect.com
Y Yao, YC Yu, MR Cai, ZQ Zhang, J Bai… - Phytochemical …, 2022 - Wiley Online Library
Introduction Tangshen formula (TSF) is a traditional Chinese medicine composed of seven medicinal herbs including Astragalus membranaceus, Rehmannia glutinosa Libosch, Citrus …

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